2-Chloro-4-methyl-6-nitroquinoline
Overview
Description
2-Chloro-4-methyl-6-nitroquinoline is an organic compound with the molecular formula C10H7ClN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-nitroquinoline typically involves the nitration of 2-Chloro-4-methylquinoline. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 6-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-4-methyl-6-nitroquinoline or 2-thio-4-methyl-6-nitroquinoline.
Reduction: The major product is 2-Chloro-4-methyl-6-aminoquinoline.
Oxidation: The major product is 2-Chloro-4-carboxy-6-nitroquinoline.
Scientific Research Applications
2-Chloro-4-methyl-6-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential antimalarial and anticancer agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to therapeutic effects or cytotoxicity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-6-nitroquinoline:
2-Chloro-6-nitroquinoline: Lacks the methyl group, influencing its electronic properties and reactivity.
Uniqueness
2-Chloro-4-methyl-6-nitroquinoline is unique due to the presence of both the chlorine and nitro groups, which confer distinct reactivity and electronic properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
IUPAC Name |
2-chloro-4-methyl-6-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZXWOQFSDHSDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90316788 | |
Record name | 2-Chloro-4-methyl-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90316788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54965-59-2 | |
Record name | 54965-59-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-methyl-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90316788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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